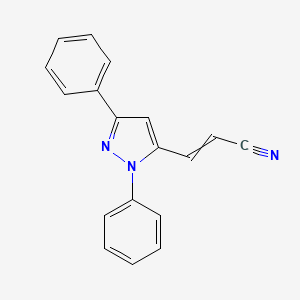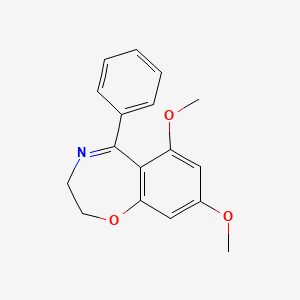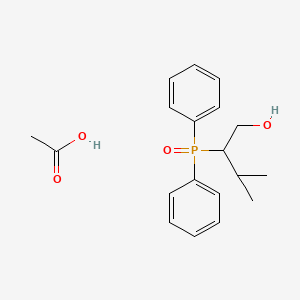
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group and a methylphenylamino group further modifies its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-thiouracil with polarized olefins in the presence of a catalyst such as ZnO nanoparticles. The reaction proceeds via a Michael addition mechanism, followed by cyclization to form the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazine ring.
Scientific Research Applications
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione, 4,6-dimethyl-: Another triazine derivative with different substituents.
6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: A related compound with a pyrimidine ring.
Uniqueness
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(methylphenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
89988-66-9 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-methyl-3-(N-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-8-10(16)12-11(14-13-8)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,14,16) |
InChI Key |
HUQKEYVKKIRFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
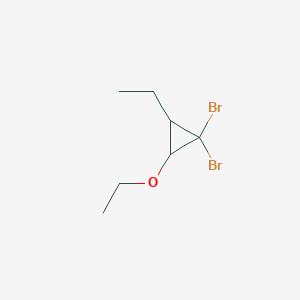
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
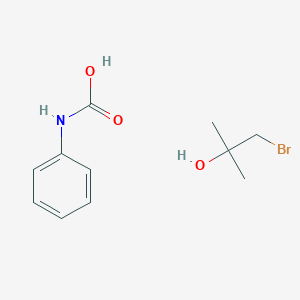
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

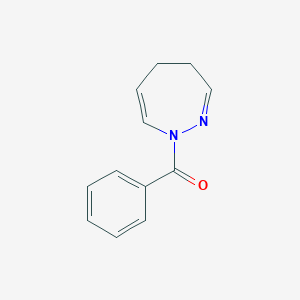
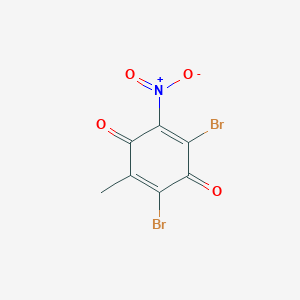
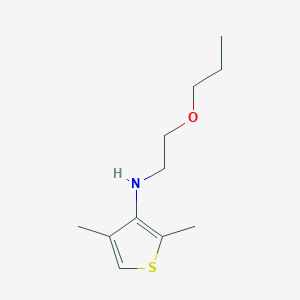
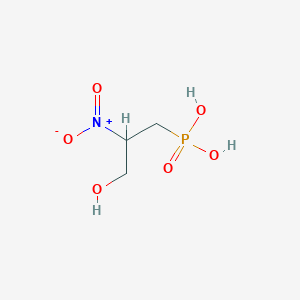
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
